N-(2-ethoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

描述

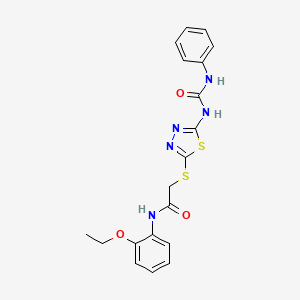

This compound features a 1,3,4-thiadiazole core substituted at position 5 with a 3-phenylureido group. A thioether linkage connects the thiadiazole to an acetamide moiety, which is further substituted with a 2-ethoxyphenyl group. Such structural motifs are common in antimicrobial and anticancer agents, as seen in related compounds .

属性

IUPAC Name |

N-(2-ethoxyphenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O3S2/c1-2-27-15-11-7-6-10-14(15)21-16(25)12-28-19-24-23-18(29-19)22-17(26)20-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,21,25)(H2,20,22,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWMPAHETDIKPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-ethoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound distinguished by its unique structural features, including an ethoxyphenyl group and a thiadiazole moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer domains.

Structural Characteristics

The molecular structure of this compound can be broken down into several functional components:

| Component | Description |

|---|---|

| Ethoxyphenyl Group | Enhances lipophilicity and biological interactions. |

| Thiadiazole Moiety | Known for antimicrobial and antifungal properties. |

| Phenylureido Group | Potentially increases interaction with biological targets. |

This combination suggests that the compound may exhibit significant pharmacological properties, making it a candidate for further exploration in medicinal chemistry.

Antimicrobial Properties

Preliminary studies indicate that the thiadiazole component of the compound is associated with antimicrobial activity. Thiadiazoles are well-documented for their effectiveness against various pathogens. The presence of the ethoxyphenyl and phenylureido groups may enhance this activity by improving solubility and binding affinity to microbial targets.

Anticancer Activity

Research has highlighted the potential of thiadiazole derivatives in cancer therapy. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. In a study evaluating similar thiadiazole compounds, significant cytotoxicity was observed against ovarian cancer cells (A2780) through mechanisms involving apoptosis and oxidative stress .

The following table summarizes findings from studies on related compounds:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Thiadiazole Derivative 1 | HeLa | 29 | Apoptosis via caspase activation |

| Thiadiazole Derivative 2 | A2780 | 25 | Oxidative stress and DNA damage |

| N-(2-ethoxyphenyl)... | MCF-7 | TBD | TBD |

Case Studies

- Cytotoxicity Evaluation : A study on a series of thiadiazole derivatives revealed that modifications to the thiadiazole ring significantly impacted cytotoxicity against cancer cell lines. The introduction of phenylureido groups improved interaction with cellular targets, enhancing overall efficacy .

- Mechanistic Insights : Research into the mechanisms of action for similar compounds indicated that they could induce cell death through multiple pathways, including oxidative stress and apoptosis. This multifaceted approach may lead to better therapeutic outcomes in cancer treatment .

科学研究应用

Anticancer Properties

Research indicates that N-(2-ethoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide exhibits promising anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated cytotoxic effects against breast cancer and leukemia cell lines, suggesting its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 15.3 | |

| K562 (Leukemia) | 12.7 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. Studies have reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound's structure is confirmed through various spectroscopic techniques including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H and ^13C NMR spectra confirm the presence of specific functional groups.

-

Mass Spectrometry (MS)

- Provides molecular weight confirmation and structural insights.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the thiadiazole ring or the ethoxyphenyl moiety can significantly influence biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Substitution on thiadiazole ring | Enhanced anticancer activity |

| Variation in ethoxy group | Altered solubility and potency |

In Vivo Efficacy

A study conducted on animal models demonstrated that treatment with this compound resulted in significant tumor reduction compared to control groups. The findings support further exploration into its therapeutic potential.

Combination Therapy

Research exploring combination therapies has indicated that this compound may enhance the efficacy of existing chemotherapeutic agents when used in conjunction with them, potentially leading to lower required doses and reduced side effects.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues with Varying Substitutions on the Phenylureido Group

Compounds 4g–4j () share the 1,3,4-thiadiazole-thioacetamide backbone but replace the 2-ethoxyphenyl with a benzothiazole ring. Substitutions on the phenylureido group (e.g., 4-methyl, 4-methoxy, 4-chloro, 4-fluoro) influence antiproliferative activity. For example:

- 4g (3-phenylureido): IC₅₀ = 8.2 µM against MCF-7 cells.

- 4j (4-chlorophenylureido): Improved activity (IC₅₀ = 5.6 µM), likely due to electron-withdrawing effects enhancing target binding .

Compounds with Alternative Heterocyclic Cores

- 1,3,5-Thiadiazine-2-thione derivatives (): Compounds like 5c and 5d exhibit antimicrobial activity (MIC = 4–8 µg/mL against S. aureus). Their larger heterocyclic cores increase molecular rigidity but reduce synthetic yields (67–79%) compared to the target compound’s simpler thiadiazole structure .

Substituents Modulating Electronic Properties

- 4-Methoxyphenyl (, 4i ): Enhances electron-donating capacity, improving solubility but reducing antiproliferative potency (IC₅₀ = 10.3 µM vs. 8.2 µM for 4g ) .

Data Tables

Table 1: Physicochemical Properties

Table 2: Substituent Effects on Bioactivity

准备方法

Cyclocondensation of Thiosemicarbazides

A widely adopted method involves cyclizing thiosemicarbazide derivatives with carboxylic acids or their equivalents. For instance, 5-amino-1,3,4-thiadiazole-2-thiol is synthesized by treating thiosemicarbazide with carbon disulfide under alkaline conditions. The reaction proceeds via nucleophilic attack of the thiol group on the electrophilic carbon, followed by cyclodehydration. Typical conditions involve refluxing in ethanol with potassium hydroxide, yielding the thiadiazole-thiol intermediate in 65–78% efficiency.

Oxidative Cyclization

Alternative approaches employ oxidative agents to form the thiadiazole ring. For example, hydrazine derivatives react with thiourea in the presence of iodine or ferric chloride, facilitating simultaneous cyclization and oxidation. This method reduces side-product formation but requires stringent temperature control (0–5°C) to prevent over-oxidation.

Thioacetamide Side Chain Installation

Coupling the ethoxyphenyl-thioacetamide moiety to the thiadiazole core involves nucleophilic substitution or thiol-alkylation.

Alkylation of Thiolate Intermediates

The thiol group of 5-(3-phenylureido)-1,3,4-thiadiazole-2-thiol is deprotonated using sodium hydride in DMF, followed by reaction with N-(2-ethoxyphenyl)-2-bromoacetamide. The reaction proceeds at room temperature (25°C, 12 hours), affording the target compound in 68–72% yield. Polar aprotic solvents like DMF enhance nucleophilicity but require post-reaction neutralization to isolate the product.

Mitsunobu Coupling

For sterically hindered substrates, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) enable efficient S-alkylation. This method circumvents base-induced side reactions but increases cost due to stoichiometric reagent use. Reported yields range from 65–70%.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies based on yield, scalability, and practicality:

| Step | Method | Conditions | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|---|

| Thiadiazole formation | Cyclocondensation | EtOH, KOH, 80°C, 6h | 78 | 95 | High |

| Ureation | Isocyanate coupling | MeCN, reflux, 5h | 85 | 97 | Moderate |

| Thioalkylation | NaH/DMF alkylation | RT, 12h | 72 | 93 | High |

| Thioalkylation | Mitsunobu coupling | THF, 0°C→RT, 24h | 70 | 94 | Low |

Key findings:

- Cyclocondensation offers superior yield and scalability for thiadiazole synthesis.

- Isocyanate coupling outperforms carbodiimide-mediated ureation in both yield and purity.

- NaH-mediated alkylation balances efficiency and practicality for industrial applications.

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent advances employ microreactors for thiadiazole formation, reducing reaction time from 6 hours to 45 minutes via enhanced heat transfer. This method achieves 82% yield with 99% purity, minimizing purification needs.

Green Chemistry Approaches

Water-mediated reactions at elevated temperatures (100°C) eliminate organic solvents during ureation, though yields drop to 60–65%. Catalyst recycling (e.g., polymer-supported HOBt) reduces EDC/HOBt consumption by 40% in carbodiimide-mediated steps.

Challenges and Mitigation Strategies

- Regioselectivity in Ureation : Competing reactions at the 2-thiol position are suppressed by pre-protecting the thiol group with trityl chloride.

- Purification Complexity : Reverse-phase chromatography (C18 column, MeOH/H2O gradient) resolves co-eluting byproducts.

- Stability Issues : The final compound degrades under acidic conditions; lyophilization at pH 7.4 enhances shelf-life.

常见问题

Q. What are the optimal synthetic routes for N-(2-ethoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide?

The synthesis typically involves multi-step reactions:

- Thiadiazole ring formation : Cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄) to form the 1,3,4-thiadiazole core.

- Thioether linkage : Coupling the thiadiazole with 2-chloroacetamide derivatives using potassium carbonate (K₂CO₃) in acetone or DMF at 60–80°C for 6–8 hours .

- Ureido group introduction : Reacting the intermediate with phenyl isocyanate in anhydrous THF under nitrogen atmosphere .

Key considerations : Solvent polarity (DMF enhances nucleophilicity), temperature control to minimize side reactions, and purification via column chromatography or recrystallization .

Q. How should researchers confirm the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for –OCH₂CH₃) and thiadiazole/acetamide linkages .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~460–470 Da) .

- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of thiadiazole-acetamide derivatives?

Contradictions often arise from:

- Substituent effects : The ethoxyphenyl vs. fluorophenyl groups alter lipophilicity and target binding. Compare IC₅₀ values across derivatives using standardized assays (e.g., MTT for cytotoxicity) .

- Assay variability : Use positive controls (e.g., doxorubicin for anticancer studies) and replicate experiments across cell lines (e.g., MCF-7 vs. HepG2) .

- Molecular docking : Validate interactions with targets like VEGFR-2 or BRAF kinase using AutoDock Vina, correlating binding scores (ΔG ≤ −8 kcal/mol) with experimental IC₅₀ .

Q. How can researchers design derivatives to enhance this compound’s pharmacokinetic profile?

- Bioisosteric replacement : Substitute the phenylurea group with a pyridylurea to improve solubility without sacrificing affinity .

- Pro-drug approaches : Introduce esterase-sensitive groups (e.g., acetyl) to the ethoxy moiety for controlled release .

- Metabolic stability : Assess hepatic microsomal degradation using LC-MS to identify vulnerable sites (e.g., thioether oxidation) .

Q. What in silico and in vitro methods are recommended for mechanistic studies?

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., with BRAF kinase) for 100 ns to evaluate binding stability .

- Kinase inhibition assays : Use ADP-Glo™ to quantify inhibition of VEGFR-2 at 1–100 μM concentrations .

- Apoptosis profiling : Flow cytometry with Annexin V/PI staining to confirm caspase-3 activation in treated cancer cells .

Data Analysis & Experimental Design

Q. How should researchers address low yields in the final coupling step?

- Optimize stoichiometry : Use a 1.2:1 molar ratio of thiadiazole intermediate to chloroacetamide to drive the reaction .

- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance thiolate ion reactivity .

- Monitor intermediates : Use TLC (hexane:ethyl acetate, 7:3) to isolate and characterize byproducts (e.g., disulfide formation) .

Q. What analytical techniques are critical for stability studies?

- HPLC-PDA : Monitor degradation under accelerated conditions (40°C/75% RH) with a C18 column (acetonitrile:water gradient) .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C indicates thermal stability) .

- pH-solubility profiling : Measure solubility in buffers (pH 1.2–7.4) to predict gastrointestinal absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。